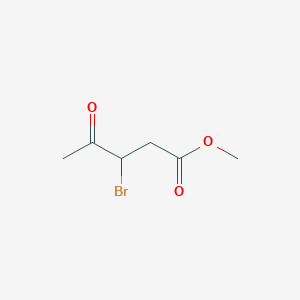

Methyl 3-bromo-4-oxopentanoate

Descripción general

Descripción

Methyl 3-bromo-4-oxopentanoate is an organic compound with the molecular formula C6H9BrO3. It is a brominated ester derivative of levulinic acid and is known for its applications in organic synthesis and various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-oxopentanoate can be synthesized through the bromination of levulinic acid in methanol. The reaction involves heating levulinic acid in methanol to reflux, followed by the dropwise addition of bromine. The reaction mixture is then neutralized with sodium bicarbonate and extracted with ethyl acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom in methyl 3-bromo-4-oxopentanoate can be displaced by nucleophiles, such as amines or thiols, particularly under basic conditions.

Reaction with Anilines

This compound reacts with anilines to synthesize γ-anilino-β-ketoesters .

Formation of Halohydrins

Halohydrins can be formed from (Z)-4-methyl-2-pentene and bromine in the presence of water to form (2S,3S)-3-bromo-4-methyl-2-pentanol .

Use as an Intermediate

This compound is a versatile intermediate in organic synthesis due to the electron-withdrawing nature of the bromine atom and the keto group.

Reactions of β-keto esters

Ethyl 3-bromo-4-methyl-2-oxopentanoate is a β-keto ester and can undergo nucleophilic substitutions due to the electrophilic carbonyl group.

Comparison with Structural Analogs

The reactivity of this compound can be compared to related compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Methyl 4-bromo-3-oxopentanoate | C6H9BrO3 | Positional isomerism affecting reactivity |

| Methyl 3-chloro-4-methyl-2-oxopentanoate | C6H9ClO3 | Chlorinated analog with different reactivity patterns |

| Methyl 3-iodo-4-methyl-2-oxopentanoate | C6H9IO3 | Iodinated analog exhibiting enhanced reactivity |

| Methyl 4-methyl-3-oxopentanoate | C7H12O3 | Different structure leading to distinct properties |

Aplicaciones Científicas De Investigación

Methyl 3-bromo-4-oxopentanoate is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: For the development of pharmaceutical compounds.

Biological Studies: As a reagent in biochemical assays.

Industrial Applications: In the production of specialty chemicals

Mecanismo De Acción

The mechanism of action of Methyl 3-bromo-4-oxopentanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group participates in reduction and oxidation reactions. These interactions are crucial for its role in organic synthesis and other applications .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-bromo-3-oxopentanoate: Similar structure but with different positional isomerism.

Methyl 3-chloro-4-oxopentanoate: Chlorinated analog with similar reactivity.

Methyl 3-iodo-4-oxopentanoate: Iodinated analog with enhanced reactivity due to the larger atomic radius of iodine.

Uniqueness

Methyl 3-bromo-4-oxopentanoate is unique due to its specific bromination, which provides distinct reactivity patterns compared to its chloro and iodo analogs. This makes it particularly useful in selective organic transformations and synthesis .

Actividad Biológica

Methyl 3-bromo-4-oxopentanoate, a compound with the molecular formula C₆H₉BrO₃ and CAS number 95678-51-6, has garnered attention for its potential biological activities. This article explores its cytotoxic effects, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a bromine atom attached to a pentanoate backbone with a keto group, which contributes to its reactivity. The presence of the bromine substituent is known to enhance biological activity in various compounds, particularly in terms of cytotoxicity against cancer cell lines.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound and related brominated compounds. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) for various compounds tested against different cancer cell lines:

| Compound | PC-3 (Prostate Cancer) | U-251 (Brain Cancer) |

|---|---|---|

| This compound | TBD | TBD |

| Protoanemonin (1) | 4.10 ± 0.05 | 5.30 ± 0.13 |

| Brominated furanone derivatives | ||

| (E)-5-(bromomethylene)-2(5H)-furanone (5) | 0.31 ± 0.02 | 0.36 ± 0.02 |

| Cisplatin | 8.09 ± 0.05 | 8.31 ± 0.08 |

The data indicates that brominated derivatives exhibit a range of cytotoxic activities, with some compounds significantly outperforming cisplatin, a standard chemotherapy drug .

The biological activity of this compound can be attributed to its ability to interact with cellular components through nucleophilic substitution reactions. The bromine atom enhances lipophilicity, allowing the compound to penetrate cellular membranes more efficiently, leading to increased cytotoxicity .

In particular, studies have shown that compounds with a similar structure can induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death and survival . The presence of the keto group is also critical for maintaining the compound's reactivity and biological activity.

Case Studies

- Cytotoxic Evaluation : A study conducted on various brominated furanones, including this compound, demonstrated significant cytotoxic effects against PC-3 and U-251 cell lines. The synthesized derivatives exhibited IC₅₀ values ranging from low micromolar concentrations, indicating potent anti-cancer properties .

- Apoptosis Induction : Research has indicated that this compound may induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .

- Comparative Studies : A comparative analysis highlighted that this compound showed enhanced activity compared to its non-brominated counterparts, reaffirming the role of bromination in increasing biological efficacy .

Propiedades

IUPAC Name |

methyl 3-bromo-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-4(8)5(7)3-6(9)10-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEPIWRQEUGIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435656 | |

| Record name | Methyl 3-bromo-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95678-51-6 | |

| Record name | Methyl 3-bromo-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.